molecular formula C10H19NO2 B13172098 3-Amino-2-(4-methylcyclohexyl)propanoic acid

3-Amino-2-(4-methylcyclohexyl)propanoic acid

Cat. No.: B13172098
M. Wt: 185.26 g/mol
InChI Key: ZTGNESRYEQLIAJ-UHFFFAOYSA-N
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Description

3-Amino-2-(4-methylcyclohexyl)propanoic acid is an organic compound with the molecular formula C10H19NO2 It is a derivative of propanoic acid, featuring an amino group and a methylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-(4-methylcyclohexyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-methylcyclohexanone.

    Amination: The 4-methylcyclohexanone undergoes reductive amination with ammonia or an amine source to form 4-methylcyclohexylamine.

    Alkylation: The 4-methylcyclohexylamine is then alkylated with acrylonitrile to introduce the propanoic acid moiety.

    Hydrolysis: The nitrile group is hydrolyzed to yield the final product, this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure hydrogenation, and efficient purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.

    Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols, depending on the reducing agent used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products:

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of alkyl or acyl groups.

Scientific Research Applications

3-Amino-2-(4-methylcyclohexyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-(4-methylcyclohexyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of specific enzymes and receptors.

Comparison with Similar Compounds

    3-Amino-3-(4-methylcyclohexyl)propanoic acid: A structural isomer with similar properties.

    2-Amino-3-(4-methylcyclohexyl)propanoic acid: Another isomer with a different position of the amino group.

Uniqueness: 3-Amino-2-(4-methylcyclohexyl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

3-amino-2-(4-methylcyclohexyl)propanoic acid

InChI

InChI=1S/C10H19NO2/c1-7-2-4-8(5-3-7)9(6-11)10(12)13/h7-9H,2-6,11H2,1H3,(H,12,13)

InChI Key

ZTGNESRYEQLIAJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C(CN)C(=O)O

Origin of Product

United States

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